molecular formula C23H20ClF3N4O B1411383 4-Chloro-N'-(3-(6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl)benzylidene)-N-methylbenzohydrazide CAS No. 1311283-70-1

4-Chloro-N'-(3-(6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl)benzylidene)-N-methylbenzohydrazide

Cat. No.: B1411383
CAS No.: 1311283-70-1
M. Wt: 460.9 g/mol
InChI Key: OXNSTMUHYOXXJR-CCVNUDIWSA-N
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Description

4-Chloro-N’-(3-(6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl)benzylidene)-N-methylbenzohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a combination of aromatic rings, a trifluoromethyl group, and a hydrazide linkage, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N’-(3-(6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl)benzylidene)-N-methylbenzohydrazide typically involves multiple steps:

  • Formation of the Pyridine Derivative: : The initial step involves the synthesis of the pyridine derivative, which includes the introduction of the dimethylamino and trifluoromethyl groups. This can be achieved through nucleophilic substitution reactions and subsequent functional group modifications.

  • Benzylidene Formation: : The next step is the formation of the benzylidene moiety. This involves the condensation of the pyridine derivative with an appropriate benzaldehyde under acidic or basic conditions to form the benzylidene intermediate.

  • Hydrazide Formation: : The final step involves the reaction of the benzylidene intermediate with 4-chlorobenzohydrazide under reflux conditions to yield the target compound. This step typically requires a solvent such as ethanol or methanol and may involve the use of catalysts to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the benzylidene moiety, converting it to the corresponding benzyl derivative.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Amines, thiols, and alkoxides for substitution reactions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-Chloro-N’-(3-(6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl)benzylidene)-N-methylbenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazide linkage allows it to form stable complexes with these targets, potentially inhibiting their activity or altering their function. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-N’-(3-(4-(dimethylamino)pyridin-2-yl)benzylidene)-N-methylbenzohydrazide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    4-Chloro-N’-(3-(6-(dimethylamino)-4-(methyl)pyridin-2-yl)benzylidene)-N-methylbenzohydrazide: Substitutes the trifluoromethyl group with a methyl group, affecting its reactivity and interaction with biological targets.

Uniqueness

The presence of the trifluoromethyl group in 4-Chloro-N’-(3-(6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl)benzylidene)-N-methylbenzohydrazide distinguishes it from similar compounds. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable candidate for further research and development.

Properties

IUPAC Name

4-chloro-N-[(E)-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]methylideneamino]-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClF3N4O/c1-30(2)21-13-18(23(25,26)27)12-20(29-21)17-6-4-5-15(11-17)14-28-31(3)22(32)16-7-9-19(24)10-8-16/h4-14H,1-3H3/b28-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNSTMUHYOXXJR-CCVNUDIWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC(=N1)C2=CC=CC(=C2)C=NN(C)C(=O)C3=CC=C(C=C3)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC(=CC(=N1)C2=CC=CC(=C2)/C=N/N(C)C(=O)C3=CC=C(C=C3)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClF3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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